
4-amino-N-cyclopropylbutanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-cyclopropylbutanamide hydrochloride is a chemical compound with the CAS Number: 1376394-44-3 . It has a molecular weight of 178.66 . The IUPAC name for this compound is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2O.ClH/c8-5-1-2-7(10)9-6-3-4-6;/h6H,1-5,8H2,(H,9,10);1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound’s molecular weight is 178.66 .Applications De Recherche Scientifique
Ocular Toxicity and Antimalarials
Research has explored the ocular complications associated with antimalarial drugs, including guidelines for ophthalmological screening. This is relevant for understanding potential toxicological profiles of related compounds (Jones, 1999).
Herbicide Toxicity Studies
Studies on the toxicity and mutagenicity of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) contribute to our understanding of environmental and occupational risks associated with chemical compounds, which could extend to related compounds (Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020).
Antimalarial Drug Repurposing
Research into chloroquine-containing compounds for repurposing in various diseases beyond malaria showcases the potential for chemical compounds to have multiple therapeutic applications, offering a perspective on how related compounds might be studied for diverse uses (Paul M. Njaria, John Okombo, N. M. Njuguna, K. Chibale, 2015).
Proteostasis and Chemical Chaperones
The use of 4-phenylbutyric acid (4-PBA) as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and maintain proteostasis in cells highlights the therapeutic potential of small molecules in managing protein misfolding diseases (P. Kolb, E. Ayaub, W. Zhou, V. Yum, J. Dickhout, K. Ask, 2015).
Anticancer and Immunosuppressive Properties of FTY720
The study of FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride) for its anticancer efficacy across several cancer models, as well as its unique mechanism of action separate from its immunosuppressive effects, underlines the diverse therapeutic potentials of chemical compounds in oncology and immunology (Li Zhang, Han-dong Wang, Xiang-jun Ji, Z. Cong, Jianhong Zhu, Yuan Zhou, 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propriétés
IUPAC Name |
4-amino-N-cyclopropylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-5-1-2-7(10)9-6-3-4-6;/h6H,1-5,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXBTSLMDYZNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1376394-44-3 |
Source


|
| Record name | 4-amino-N-cyclopropylbutanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2554986.png)
![ethyl 4-[2-(6-methyl-5-oxo-2H-1,2,4-triazin-3-ylthio)acetylamino]benzoate](/img/structure/B2554988.png)




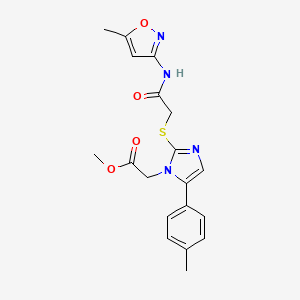
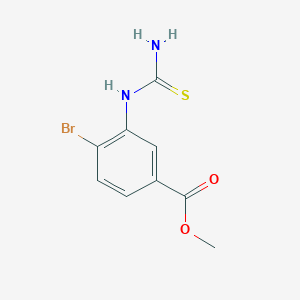
![2-[(dimethylamino)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2554996.png)
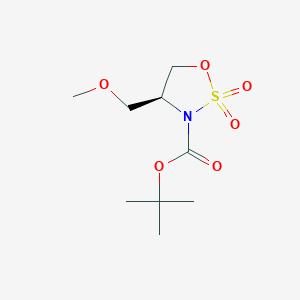
amino}benzoic acid](/img/structure/B2555000.png)
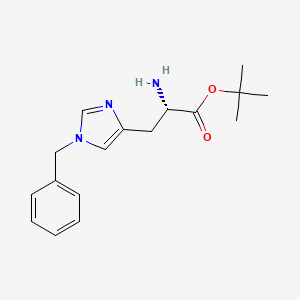
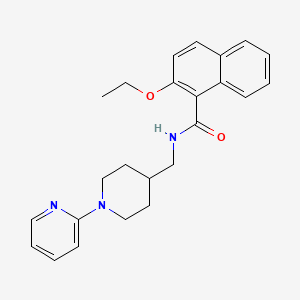
![5-Benzyl-2-pyrimidin-2-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2555004.png)